An In-depth Technical Guide to 1,1,1-Tris(hydroxymethyl)ethane: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 1,1,1-Tris(hydroxymethyl)ethane: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of 1,1,1-Tris(hydroxymethyl)ethane. This versatile tripodal molecule serves as a fundamental building block in various fields, including polymer chemistry and drug delivery systems.
Chemical Structure and Properties
1,1,1-Tris(hydroxymethyl)ethane, also known as trimethylolethane, is a trifunctional primary alcohol. Its structure features a central quaternary carbon atom bonded to a methyl group and three hydroxymethyl groups. This arrangement imparts unique properties, such as high water solubility and the ability to act as a tridentate ligand.
Physical and Chemical Properties
The key physicochemical properties of 1,1,1-Tris(hydroxymethyl)ethane are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₂O₃ | [1][2][3] |
| Molecular Weight | 120.15 g/mol | [1][2][3] |
| Appearance | White crystalline powder/chunks | [2][4] |
| Melting Point | 193-204 °C | [1][2][4] |
| Boiling Point | 286.7 °C | [5] |
| Water Solubility | > 300 g/L at 20 °C | [5] |
| Log Kow | -0.95 | [5] |
| CAS Number | 77-85-0 | [1][6] |
| SMILES | CC(CO)(CO)CO | [1][6] |
| InChI Key | QXJQHYBHAIHNGG-UHFFFAOYSA-N | [1][6] |
Synthesis and Purification
Experimental Protocol: Synthesis via Aldol Condensation
1,1,1-Tris(hydroxymethyl)ethane is synthesized through a base-catalyzed aldol condensation of propionaldehyde with formaldehyde, followed by a Cannizzaro-type reaction of the intermediate.[4][7]
Materials:
-
Propionaldehyde
-
Formaldehyde (37% aqueous solution)
-
Calcium hydroxide (or Sodium hydroxide)
-
Hydrochloric acid (for neutralization)
-
Reaction vessel with stirring and temperature control
Procedure:
-
Charge the reaction vessel with an aqueous solution of formaldehyde and the basic catalyst (e.g., calcium hydroxide).
-
Slowly add propionaldehyde to the stirred solution while maintaining the temperature between 20-30°C. The aldol condensation will occur, forming 2,2-bis(hydroxymethyl)propanal.
-
After the addition is complete, continue stirring and gently heat the mixture to 40-50°C to promote the crossed Cannizzaro reaction between the intermediate aldehyde and excess formaldehyde. This step yields 1,1,1-Tris(hydroxymethyl)ethane and formate salts.
-
Neutralize the reaction mixture with hydrochloric acid.
-
The resulting aqueous solution is then concentrated by distillation under reduced pressure to remove excess water and formaldehyde.[7]
Experimental Protocol: Purification by Recrystallization
The crude product from the synthesis can be purified by recrystallization from a suitable solvent, such as water or a mixed solvent system.
Materials:
-
Crude 1,1,1-Tris(hydroxymethyl)ethane
-
Distilled water (or other suitable solvent)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
Procedure:
-
Dissolve the crude solid in a minimum amount of hot distilled water in an Erlenmeyer flask.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Filter the hot solution by gravity filtration to remove any insoluble impurities and charcoal.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further cool the solution in an ice bath to maximize the yield of crystals.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold distilled water.
-
Dry the purified crystals in a desiccator or a vacuum oven.
Spectral Analysis
Infrared (IR) Spectroscopy
The IR spectrum of 1,1,1-Tris(hydroxymethyl)ethane exhibits characteristic absorption bands corresponding to its functional groups.
-
O-H Stretch: A broad and strong absorption band is typically observed in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups involved in hydrogen bonding.[8]
-
C-H Stretch: Absorptions corresponding to the stretching vibrations of the C-H bonds in the methyl and methylene groups are found in the 2850-3000 cm⁻¹ region.[8]
-
C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region is indicative of the C-O stretching of the primary alcohol groups.[8]
-
O-H Bend: The bending vibration of the O-H groups can be observed in the fingerprint region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides information about the different types of protons in the molecule.
-
CH₃ protons: A singlet corresponding to the three protons of the methyl group.
-
CH₂ protons: A singlet corresponding to the six protons of the three equivalent methylene groups.
-
OH protons: A broad singlet for the three hydroxyl protons, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum shows distinct signals for the different carbon environments.
-
Quaternary Carbon: A signal for the central quaternary carbon atom.
-
CH₃ Carbon: A signal for the carbon of the methyl group.
-
CH₂ Carbon: A signal for the carbons of the three equivalent methylene groups.
Applications in Research and Drug Development
The trifunctional nature of 1,1,1-Tris(hydroxymethyl)ethane makes it a valuable building block in various applications, particularly in the synthesis of complex macromolecules.
Dendrimer Synthesis for Drug Delivery
1,1,1-Tris(hydroxymethyl)ethane is frequently used as a core molecule for the divergent synthesis of dendrimers.[9][10] These highly branched, monodisperse macromolecules are of great interest in drug delivery due to their ability to encapsulate therapeutic agents and their multivalency, which allows for the attachment of targeting ligands.[11]
For instance, polyester dendrimers synthesized from a 1,1,1-Tris(hydroxymethyl)ethane core can be used to encapsulate hydrophobic drugs like paclitaxel, enhancing their solubility and bioavailability.[12][13] The surface functional groups of the dendrimer can be further modified, for example with polyethylene glycol (PEG), to improve circulation time and reduce immunogenicity.[12]
Ligand in Catalysis
The three hydroxyl groups of 1,1,1-Tris(hydroxymethyl)ethane can act as a tridentate O-donor ligand, effectively coordinating with metal ions. This property has been exploited in copper-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals and other fine chemicals.[1][14] The use of this inexpensive and readily available ligand can offer a more sustainable alternative to more complex and costly ligand systems.[1]
Safety and Handling
1,1,1-Tris(hydroxymethyl)ethane is generally considered to have a low hazard profile. However, as with any chemical, appropriate safety precautions should be taken. It may cause skin and eye irritation.[15] It is recommended to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the material safety data sheet (MSDS).
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Dendrimers: synthesis, applications, and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAMAM dendrimers as efficient drug and gene delivery nanosystems for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hakon-art.com [hakon-art.com]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. amherst.edu [amherst.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. 1,1,1-Tris(hydroxymethyl)ethane, 97% | Fisher Scientific [fishersci.ca]
- 9. mdpi.com [mdpi.com]
- 10. azooptics.com [azooptics.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Dendrimer-based drug delivery systems: history, challenges, and latest developments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzyme-Sensitive and Amphiphilic PEGylated Dendrimer-Paclitaxel Prodrug-Based Nanoparticles for Enhanced Stability and Anticancer Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dendrimers: Exploring Their Wide Structural Variety and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
